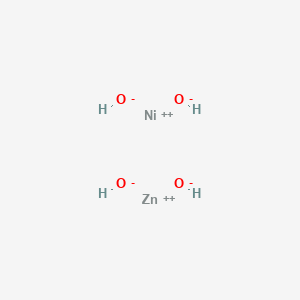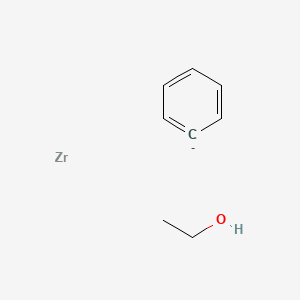
Benzene;ethanol;zirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, ethanol, and zirconium are three distinct compounds, each with unique properties and applications. Benzene is a simple aromatic hydrocarbon with the formula C₆H₆, known for its ring structure and stability. Ethanol, commonly referred to as alcohol, has the formula C₂H₅OH and is widely used as a solvent, fuel, and in beverages. Zirconium is a transition metal with the symbol Zr, known for its high resistance to corrosion and use in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Benzene: Benzene can be synthesized through the cyclic polymerization of ethyne.
Ethanol: Ethanol is commonly produced through the fermentation of sugars by yeast. Industrially, it can also be synthesized via the hydration of ethene in the presence of a phosphoric acid catalyst.
Zirconium: Zirconium is typically extracted from its ores, zircon and baddeleyite, through a series of chemical processes.
Industrial Production Methods
Benzene: Industrial production of benzene often involves the catalytic reforming of naphtha, a petroleum derivative. This process yields benzene along with other aromatic hydrocarbons.
Ethanol: Large-scale ethanol production is primarily achieved through the fermentation of biomass, such as corn or sugarcane, followed by distillation to purify the ethanol.
Zirconium: The Kroll process is widely used for the industrial production of zirconium. This involves the reduction of zirconium tetrachloride with magnesium, followed by purification steps to obtain high-purity zirconium metal.
化学反応の分析
Types of Reactions
Benzene: Benzene undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Ethanol: Ethanol can undergo oxidation to form acetaldehyde and acetic acid. It can also participate in esterification reactions with carboxylic acids to form esters.
Common Reagents and Conditions
Benzene: Common reagents for benzene reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Ethanol: Oxidation of ethanol typically involves reagents like potassium dichromate or chromic acid. Esterification reactions use carboxylic acids and acid catalysts.
Major Products Formed
Benzene: Major products include nitrobenzene (from nitration), benzene sulfonic acid (from sulfonation), and chlorobenzene or bromobenzene (from halogenation).
Ethanol: Major products include acetaldehyde and acetic acid (from oxidation) and various esters (from esterification).
科学的研究の応用
Chemistry
Benzene: Benzene is a fundamental building block in organic chemistry, used in the synthesis of numerous compounds, including plastics, resins, and synthetic fibers.
Ethanol: Ethanol is a versatile solvent in chemical reactions and is also used as a feedstock for the production of other chemicals, such as ethyl acetate and acetic acid.
Biology and Medicine
Benzene: Benzene is known for its toxic effects and is studied for its impact on human health, particularly its role in causing leukemia.
Ethanol: Ethanol is used as an antiseptic and disinfectant in medical settings. It is also studied for its effects on the central nervous system.
Zirconium: Zirconium compounds are used in biomedical applications, such as dental implants and drug delivery systems.
Industry
Benzene: Benzene is a key raw material in the production of various industrial chemicals, including styrene, phenol, and cyclohexane.
Ethanol: Ethanol is widely used as a biofuel and in the manufacture of personal care products, pharmaceuticals, and beverages.
作用機序
類似化合物との比較
Benzene: Similar compounds include toluene, xylene, and phenol. Benzene is unique due to its simple aromatic structure and stability.
Ethanol: Similar compounds include methanol, propanol, and butanol. Ethanol is unique for its balance of hydrophilic and hydrophobic properties, making it a versatile solvent.
Zirconium: Similar compounds include titanium, hafnium, and vanadium.
Similar Compounds
Benzene: Toluene, xylene, phenol.
Ethanol: Methanol, propanol, butanol.
Zirconium: Titanium, hafnium, vanadium.
特性
CAS番号 |
39323-25-6 |
|---|---|
分子式 |
C8H11OZr- |
分子量 |
214.40 g/mol |
IUPAC名 |
benzene;ethanol;zirconium |
InChI |
InChI=1S/C6H5.C2H6O.Zr/c1-2-4-6-5-3-1;1-2-3;/h1-5H;3H,2H2,1H3;/q-1;; |
InChIキー |
GHDVBYLRDUQNDJ-UHFFFAOYSA-N |
正規SMILES |
CCO.C1=CC=[C-]C=C1.[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
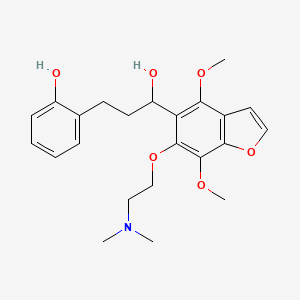
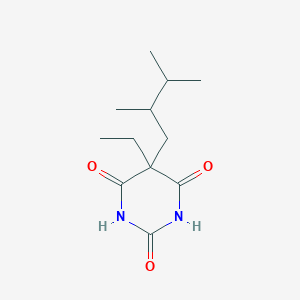


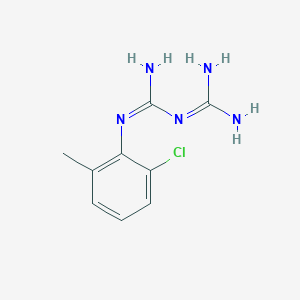
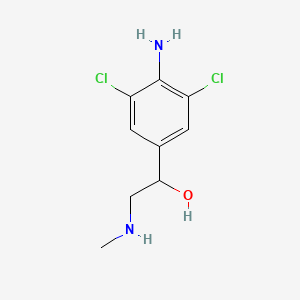
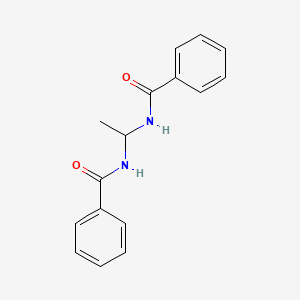

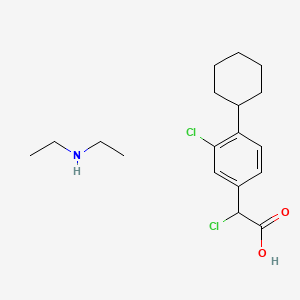
![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
